molecular formula C20H20O5 B1664697 6-Prenylnaringenin CAS No. 68236-13-5

6-Prenylnaringenin

Cat. No. B1664697
CAS RN: 68236-13-5
M. Wt: 340.4 g/mol
InChI Key: LPEPZZAVFJPLNZ-SFHVURJKSA-N
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Description

6-Prenylnaringenin (6-PN) is a flavonoid found in the hop plant, Humulus lupulus . It has been identified as one of the most potent phytoestrogens known so far . The empirical formula of 6-PN is C20H20O5 and it has a molecular weight of 340.37 .


Synthesis Analysis

The synthesis of 6-PN involves the demethylation of xanthohumol, which is available due to hop extraction industry, using lithium chloride and dimethylformamide . This reaction was optimized using Design of Experiment and microwave irradiation . With the optimized conditions—temperature 198 °C, 55 eq. lithium chloride, and a reaction time of 9 min, a final yield of 76% of both prenylated flavonoids is reached .


Molecular Structure Analysis

The molecular structure of 6-PN is represented by the SMILES string OC1=C (C (CC (C2=CC=C (O)C=C2)O3)=O)C3=CC (O)=C1CC=C (C)C .


Chemical Reactions Analysis

6-PN has been found to induce the P450 1A1 catalyzed estrogen 2-hydroxylation . This reaction is part of the estrogen metabolism in breast cells .

Scientific Research Applications

Antitumor Activity

6-Prenylnaringenin (6-PN) has shown promising results in cancer research, particularly regarding its antitumor properties. A study by Venturelli et al. (2018) revealed that 6-PN exhibits inhibitory effects on histone deacetylases (HDACs) in human melanoma cells, proposing its potential as a novel anti-melanoma drug. This compound induces hyperacetylation of the histone complex H3 and reduces cellular proliferation and viability in melanoma cells, independent of apoptosis. This suggests its significant role in the development of anticancer compounds (Venturelli et al., 2018).

Neurodifferentiating Potential

Research has also explored the neurodifferentiating potential of 6-PN. Urmann et al. (2015) studied the effects of 6-PN on neural precursor cells. Despite varying estrogen-like activities, 6-PN showed considerable activity in inducing differentiation in these cells. This insight is significant for understanding neurodegenerative diseases and developing potential therapies, given the role of neurogenesis in brain repair and functional regeneration (Urmann et al., 2015).

Bioavailability and Cellular Effects

The bioavailability and cellular effects of 6-PN have been a topic of interest. Calvo-Castro et al. (2018) compared the oral bioavailability of 6-PN and its isomer 8-PN in healthy individuals. Although 6-PN showed lower bioavailability than 8-PN, it was similarly effective in enhancing the viability of peripheral blood mononuclear cells. This finding is crucial for understanding the pharmacokinetics and potential therapeutic applications of 6-PN (Calvo-Castro et al., 2018).

Estrogenic and Endocrine Activities

The estrogenic and endocrine activities of 6-PN have been explored extensively. A study by Milligan et al. (2000) investigated the relative estrogenic, androgenic, and progestogenic activities of 6-PN. They found that 6-PN exhibited some estrogenicity but less potent than its counterpart 8-PN. This research underscores the potential implications of 6-PN in hormone-related therapies and concerns regarding its use in herbal preparations (Milligan et al., 2000).

Aldose Reductase Inhibitory Activity

6-PN has also been studied for its potential in treating diabetic complications. Shim et al. (2009) identified 6-PN as an active compound in inhibiting aldose reductase, an enzyme involved in diabetic complications. This discovery points towards the potential use of 6-PN as a lead compound for developing aldose reductase inhibitors (Shim et al., 2009).

Safety And Hazards

6-PN is classified under Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral . It is recommended to use safety goggles with side-shields, protective gloves, and ensure adequate ventilation when handling 6-PN .

properties

IUPAC Name

(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-11(2)3-8-14-15(22)9-18-19(20(14)24)16(23)10-17(25-18)12-4-6-13(21)7-5-12/h3-7,9,17,21-22,24H,8,10H2,1-2H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWNASRGLKJRJJ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80218409
Record name 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methyl-2-butenyl)-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80218409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Prenylnaringenin

CAS RN

68236-13-5
Record name 6-Prenylnaringenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68236-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Prenylnaringenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068236135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methyl-2-butenyl)-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80218409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-PRENYLNARINGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7342WYG80Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
974
Citations
AY Benkherouf, N Logrén, T Somborac… - European Journal of …, 2020 - Elsevier
… with 6-prenylnaringenin … of 6-prenylnaringenin at the GABA A receptor α1β2γ2 isoform. Radioligand binding and docking results suggest a dual mode of action by 6-prenylnaringenin on …
Number of citations: 17 www.sciencedirect.com
S Wang, TL Dunlap, CE Howell… - Chemical research in …, 2016 - ACS Publications
Humulus lupulus L. (hops) is a popular botanical dietary supplement used by women as a sleep aid and for postmenopausal symptom relief. In addition to its efficacy for menopausal …
Number of citations: 56 pubs.acs.org
C Qiu, Y Liu, Y Wu, L Zhao, J Pei - Journal of Agricultural and …, 2021 - ACS Publications
… The 6-prenylnaringenin production was improved by changing the induction strategies and optimizing the bioconversion conditions. Finally, 6-prenylnaringenin … for 6-prenylnaringenin …
Number of citations: 7 pubs.acs.org
A Teisseyre, A Palko-Labuz, A Uryga… - The Journal of Membrane …, 2018 - Springer
The influence of a prenylated flavonoid—6-prenylnaringenin (6-PR) and selected non-prenylated flavonoids: acacetin, chrysin, baicalein, wogonin, and luteolin on the activity of voltage-…
Number of citations: 11 link.springer.com
C Urmann, H Riepl - Molecules, 2020 - mdpi.com
… The isomers 8-prenylnaringenin and 6-prenylnaringenin, both secondary metabolites … In this study, the demethylation of xanthohumol to 8-prenylnaringenin and 6-prenylnaringenin is …
Number of citations: 8 www.mdpi.com
H Du Nguyen, T Okada, S Kitamura, S Yamaoka… - Bioorganic & Medicinal …, 2018 - Elsevier
… Since 6-prenylnaringenin (6-PNG) was recently identified as a novel T-type calcium channel blocker with the IC 50 value around 1 µM, a series of flavanone derivatives were designed, …
Number of citations: 14 www.sciencedirect.com
L Dhooghe, T Naessens, A Heyerick, D De Keukeleire… - Talanta, 2010 - Elsevier
Hop is a well-known and already frequently used estrogenic phytotherapeutic, containing the interesting prenylflavonoids, xanthohumol (XN), isoxanthohumol (IXN), 8- and 6-…
Number of citations: 44 www.sciencedirect.com
F Sekiguchi, T Fujita, T Deguchi, S Yamaoka… - …, 2018 - Elsevier
Since Ca v 3.2 T-type Ca 2+ channels (T-channels) expressed in the primary afferents and CNS contribute to intractable pain, we explored T-channel-blocking components in distinct …
Number of citations: 22 www.sciencedirect.com
LA Calvo‐Castro, M Burkard, N Sus… - Molecular nutrition & …, 2018 - Wiley Online Library
Scope Prenylated chalcones and flavonoids from hop (Humulus lupulus L.), such as 6‐prenylnaringenin (6‐PN) and 8‐prenylnaringenin (8‐PN), are investigated for their health …
Number of citations: 26 onlinelibrary.wiley.com
SE Martinez, NM Davies - Research in pharmaceutical sciences, 2015 - ncbi.nlm.nih.gov
6-Prenylnaringenin (6PN) is a chiral prenylflavonoid found most prevalently in hops (Humulus lupulus) and present in hops and hop products. It is an isomer of the potent phytoestrogen…
Number of citations: 8 www.ncbi.nlm.nih.gov

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